Cas no 2171204-67-2 (2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid)
2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid
- 2171204-67-2
- EN300-1472572
- 2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azetidin-3-yl}oxy)acetic acid
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- Inchi: 1S/C26H30N2O6/c1-2-7-17(12-24(29)28-13-18(14-28)33-16-25(30)31)27-26(32)34-15-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,17-18,23H,2,7,12-16H2,1H3,(H,27,32)(H,30,31)/t17-/m0/s1
- InChI Key: MVZQFGZYJUYXLU-KRWDZBQOSA-N
- SMILES: O(CC(=O)O)C1CN(C(C[C@H](CCC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1
Computed Properties
- Exact Mass: 466.21038668g/mol
- Monoisotopic Mass: 466.21038668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 702
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 105Ų
2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1472572-1.0g |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azetidin-3-yl}oxy)acetic acid |
2171204-67-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1472572-50mg |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azetidin-3-yl}oxy)acetic acid |
2171204-67-2 | 50mg |
$2829.0 | 2023-09-29 | ||
| Enamine | EN300-1472572-100mg |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azetidin-3-yl}oxy)acetic acid |
2171204-67-2 | 100mg |
$2963.0 | 2023-09-29 | ||
| Enamine | EN300-1472572-250mg |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azetidin-3-yl}oxy)acetic acid |
2171204-67-2 | 250mg |
$3099.0 | 2023-09-29 | ||
| Enamine | EN300-1472572-500mg |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azetidin-3-yl}oxy)acetic acid |
2171204-67-2 | 500mg |
$3233.0 | 2023-09-29 | ||
| Enamine | EN300-1472572-1000mg |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azetidin-3-yl}oxy)acetic acid |
2171204-67-2 | 1000mg |
$3368.0 | 2023-09-29 | ||
| Enamine | EN300-1472572-2500mg |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azetidin-3-yl}oxy)acetic acid |
2171204-67-2 | 2500mg |
$6602.0 | 2023-09-29 | ||
| Enamine | EN300-1472572-5000mg |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azetidin-3-yl}oxy)acetic acid |
2171204-67-2 | 5000mg |
$9769.0 | 2023-09-29 | ||
| Enamine | EN300-1472572-10000mg |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azetidin-3-yl}oxy)acetic acid |
2171204-67-2 | 10000mg |
$14487.0 | 2023-09-29 |
2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid
Introduction to 2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid (CAS No. 2171204-67-2)
2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid, identified by its CAS number 2171204-67-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a hexanoyl chain. The presence of these structural motifs not only makes it a subject of interest for synthetic chemists but also opens up possibilities for its application in drug discovery and development.
The Fmoc group is particularly noteworthy as it is commonly employed in peptide synthesis as an amino protecting group. Its stability under standard peptide coupling conditions makes it a preferred choice for the solid-phase synthesis of peptides. In the context of 2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid, the Fmoc moiety may serve as a key functional group that influences the reactivity and pharmacological properties of the molecule. This aspect has prompted researchers to explore its potential role in modulating biological pathways and developing novel therapeutic agents.
The azetidine ring, another prominent feature of this compound, is a five-membered heterocyclic structure that introduces chirality into the molecule. Chiral compounds are of paramount importance in pharmaceuticals because they often exhibit different biological activities depending on their stereochemistry. The (3S) configuration specified in the CAS number indicates the stereochemical arrangement at the third carbon atom of the azetidine ring, which could significantly impact the compound's interactions with biological targets. Such stereochemical specificity is a critical consideration in drug design, as it can determine the efficacy and selectivity of a drug candidate.
The hexanoyl chain in 2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid contributes to the hydrophobicity of the molecule, which can influence its solubility and permeability across biological membranes. These properties are essential for determining how well a drug can be absorbed, distributed, metabolized, and excreted (ADME) in vivo. The combination of hydrophobic and polar functional groups within this compound suggests that it may exhibit complex behavior in biological systems, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with biological targets. The structural features of 2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid, including the Fmoc group, azetidine ring, and hexanoyl chain, have been analyzed using these tools to identify potential binding sites on proteins or other biomolecules. Such studies have provided valuable insights into how this compound might interact with its intended targets, which could guide further optimization efforts.
In addition to its structural complexity, 2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid has been explored in various biochemical assays to assess its potential biological activity. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to diseases such as cancer or inflammation. These findings have spurred interest in developing derivatives of this molecule that could enhance its potency and selectivity while minimizing off-target effects.
The synthesis of 2-({1-(3S)-3-({(9H-fluoren-9-ylmethoxycarbonyl}amino)hexanoylazetidin - 3 - y l } oxy ) acetic acid presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as solid-phase peptide synthesis (SPPS), protecting group strategies, and chiral resolution methods have been employed to achieve high yields and purity levels. These advancements have not only facilitated further research but also opened up possibilities for industrial applications.
The pharmacokinetic properties of 2 - ( { 1 - ( 3 S ) - 3 - { ( ( 9 H - f lu o r e n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) h e x a n o y l } a z e t i d i n e - 3 - y l } o x y ) a c e t i c acid are also being studied to understand how it behaves within an organism over time. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining whether a drug candidate will be effective and safe for clinical use. Computational models have been used to predict these properties based on the compound's structure, providing valuable data that can guide experimental studies.
The potential therapeutic applications of 2 - ( { 1 - ( 3 S ) - 3 - { ( ( 9 H - f lu o r e n - 9 - y l ) m e t h o x y c a r b o n y l } am i n o ) h e x a n o y l } azetidine - 3 - y l } oxy ) acetic acid are being explored across multiple disease areas. For instance, its structural features may make it useful as an inhibitor of kinases or other enzymes involved in cancer progression. Additionally, its ability to modulate inflammatory pathways could make it relevant for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. These possibilities highlight the importance of continued research into this compound's biological activities.
Future directions for research on 2 - ( { 1 - ( 3 S ) - 3 - { ( ( 9 H - f lu o r e n - 9 - y l ) m e t h o x y c a r b o n y l } am i n o ) h e x a n o y l } azetidine - 3 - y l } oxy ) acetic acid include optimizing its synthetic routes for scalability and exploring its interactions with additional biological targets. Advances in high-throughput screening technologies may also enable researchers to identify new applications for this molecule more efficiently than ever before. The combination of computational methods with experimental approaches will be crucial for unlocking the full potential of this compound.
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